

1-(Isoquinolin-8-YL)ethanone molecular structure and weight

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Compound of Interest

Compound Name: 1-(Isoquinolin-8-YL)ethanone

Cat. No.: B1394840

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An In-Depth Technical Guide to **1-(Isoquinolin-8-YL)ethanone** for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of **1-(Isoquinolin-8-YL)ethanone**, a heterocyclic ketone of significant interest to the chemical and pharmaceutical sciences. The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This document details the molecular structure, physicochemical properties, plausible synthetic routes, and analytical characterization of **1-(Isoquinolin-8-YL)ethanone**. Furthermore, it explores its potential as a versatile building block in drug discovery and materials science, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its application.

Introduction to the Isoquinoline Scaffold

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products, most notably alkaloids.[3] Their rigid, planar structure and ability to interact with biological targets have made them a cornerstone of medicinal chemistry.[4] Isoquinoline alkaloids exhibit an exceptionally broad range of pharmacological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][5]

1-(Isoquinolin-8-YL)ethanone (also known as 8-acetylisoquinoline) is a derivative that combines this valuable isoquinoline core with a reactive ketone functional group. This positions the molecule not necessarily as an end-product, but as a crucial chemical intermediate or synthon, enabling the synthesis of more complex molecular architectures for screening and development.

Molecular Structure and Physicochemical Properties

The structural and chemical properties of **1-(Isoquinolin-8-YL)ethanone** are fundamental to its reactivity and handling. The molecule consists of an isoquinoline ring system acetylated at the C8 position.

Molecular Structure

The accepted IUPAC name is **1-(isoquinolin-8-yl)ethanone**. The structure is depicted below:

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Figure 1: 2D structure of **1-(Isoquinolin-8-YL)ethanone**.

Physicochemical Data

The key quantitative properties of **1-(Isoquinolin-8-YL)ethanone** are summarized in the table below for quick reference.

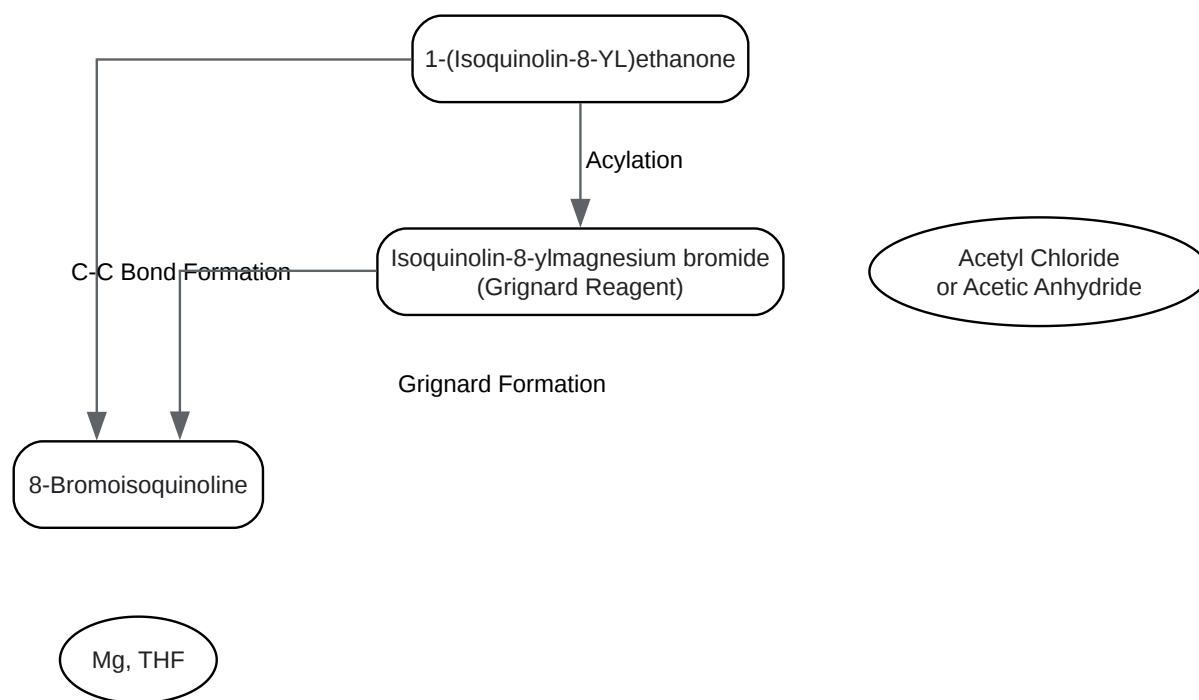
Property	Value	Source
CAS Number	1053655-98-3	ChemScene
Molecular Formula	C ₁₁ H ₉ NO	ChemScene
Molecular Weight	171.20 g/mol	ChemScene
Purity (Typical)	≥95-98%	ChemScene, CP Lab Safety[6]
SMILES	<chem>CC(=O)C1=CC=CC2=CC=NC=C21</chem>	ChemScene
Topological Polar Surface Area	29.96 Å ²	ChemScene
XLogP3	2.4	ChemScene
Hydrogen Bond Donors	0	ChemScene
Hydrogen Bond Acceptors	2	ChemScene
Rotatable Bonds	1	ChemScene

Synthesis and Purification

The synthesis of 8-substituted isoquinolines requires careful strategic planning. A direct Friedel-Crafts acylation of the parent isoquinoline molecule is generally not a viable approach.

Causality Behind Synthetic Strategy

Expertise & Experience: The nitrogen atom in the isoquinoline ring acts as a Lewis base, which will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃) required for a Friedel-Crafts reaction.[7] This coordination has a powerful deactivating effect on the entire aromatic system, particularly the pyridine ring, rendering it resistant to electrophilic aromatic substitution.[8][9] Therefore, a more robust strategy involves constructing the molecule from a pre-functionalized precursor. A logical retrosynthesis is outlined below.



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Retrosynthetic analysis of 1-(Isoquinolin-8-yl)ethanone.

This approach, starting from commercially available 8-bromoisoquinoline, leverages a standard organometallic coupling reaction, which is a reliable method for forming carbon-carbon bonds on aromatic rings.

Proposed Synthetic Protocol

This protocol describes a two-step synthesis via a Grignard reaction. It is a self-validating system as the successful formation of the Grignard reagent in Step 1 is a prerequisite for the acylation in Step 2.

Materials:

- 8-Bromoisoquinoline
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)

- Iodine (one small crystal)
- Acetyl chloride
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)

Step-by-Step Methodology:

- Grignard Reagent Formation:
 - Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
 - Add magnesium turnings (1.2 equivalents) to the flask.
 - Add a single crystal of iodine to activate the magnesium surface.
 - In the dropping funnel, prepare a solution of 8-bromoisoquinoline (1.0 equivalent) in anhydrous THF.
 - Add a small portion of the 8-bromoisoquinoline solution to the magnesium turnings and gently warm the flask to initiate the reaction (indicated by bubbling and disappearance of the iodine color).
 - Once initiated, add the remaining 8-bromoisoquinoline solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
- Acylation Reaction:
 - Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

- Slowly add acetyl chloride (1.1 equivalents), dissolved in anhydrous THF, dropwise via the dropping funnel. Maintain the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Workup and Isolation:
 - Quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing a saturated aqueous solution of NH_4Cl .
 - Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
 - Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Purification Workflow

The crude product typically requires purification to achieve the desired purity ($\geq 98\%$). Flash column chromatography is the standard method.

*General purification workflow for **1-(Isoquinolin-8-yl)ethanone**.*

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton spectrum is expected to show distinct signals. Protons on the isoquinoline ring will appear in the aromatic region (δ 7.5-9.5 ppm). The methyl protons of the acetyl group will be a sharp singlet in the upfield region (δ ~2.7 ppm). The specific coupling patterns of the aromatic protons will confirm the 8-position substitution.

- ^{13}C NMR: The carbon spectrum will show a characteristic carbonyl signal downfield (δ ~198-200 ppm). The methyl carbon will appear upfield (δ ~26-28 ppm). The remaining 9 signals in the aromatic region (δ ~120-155 ppm) will correspond to the carbons of the isoquinoline ring.
- Mass Spectrometry (MS):
 - Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.
 - The expected molecular ion peak $[\text{M}+\text{H}]^+$ will have a mass-to-charge ratio (m/z) of approximately 172.07.
 - High-resolution mass spectrometry (HRMS) should confirm the molecular formula $\text{C}_{11}\text{H}_9\text{NO}$ with high accuracy.

Applications in Research and Drug Discovery

The true value of **1-(Isoquinolin-8-YL)ethanone** lies in its potential as a versatile chemical building block. The ketone functional group is a synthetic linchpin, opening pathways to a vast array of derivatives.

- Scaffold for Medicinal Chemistry: The molecule can serve as the starting point for creating libraries of novel isoquinoline derivatives. The ketone can be subjected to:
 - Reductive Amination: To introduce diverse amine side chains, creating potential enzyme inhibitors or receptor ligands.
 - Wittig Reactions: To form carbon-carbon double bonds, extending the molecular scaffold.
 - Aldol Condensations: To build more complex carbon frameworks.
 - Formation of Heterocycles: The ketone can be a precursor for synthesizing fused ring systems like pyrazoles or oxazoles.

Given the known broad-spectrum bioactivity of isoquinolines, these new libraries of compounds are excellent candidates for high-throughput screening against various therapeutic targets, including cancer cell lines, bacteria, viruses, and inflammatory pathways.^{[3][10]}

Safety, Handling, and Storage

Trustworthiness: While a specific Safety Data Sheet (SDS) for **1-(Isoquinolin-8-YL)ethanone** is not widely available, its structure as an aromatic ketone suggests following standard laboratory safety protocols for this class of compounds.

- **Personal Protective Equipment (PPE):** Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

1-(Isoquinolin-8-YL)ethanone is a compound of high strategic importance for synthetic and medicinal chemistry. Its combination of the pharmacologically relevant isoquinoline core and a synthetically versatile ketone group makes it an invaluable intermediate for the development of novel bioactive molecules. This guide has provided the core technical knowledge—from molecular properties and a reasoned synthetic strategy to potential applications—to empower researchers to effectively utilize this compound in their advanced research programs.

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